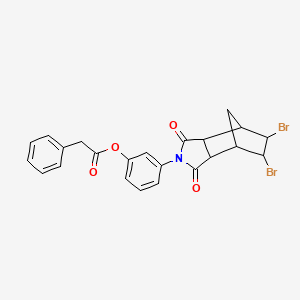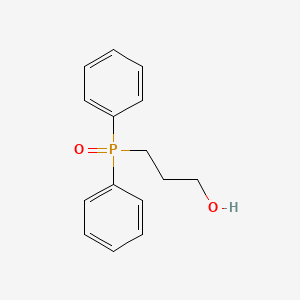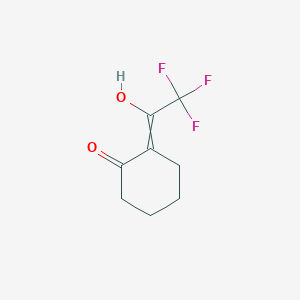![molecular formula C18H15BrN2O2S B12462833 2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a thienopyrimidinone structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bromophenyl Furan Intermediate: The initial step involves the bromination of phenyl furan to obtain 5-(4-bromophenyl)furan-2-yl.
Cyclization to Thienopyrimidinone: The bromophenyl furan intermediate is then subjected to cyclization with appropriate reagents to form the thienopyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The furan and thienopyrimidinone rings can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Used as a strong base for cyclization reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it of interest in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)furan-2-carbaldehyde: A related compound with a similar bromophenyl furan structure.
N-(4-(4-Bromophenyl)thiazol-2-yl)benzamide: Another compound with a bromophenyl group attached to a thiazole ring.
Uniqueness
2-[5-(4-BROMOPHENYL)FURAN-2-YL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a bromophenyl furan group with a thienopyrimidinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C18H15BrN2O2S |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15BrN2O2S/c1-9-10(2)24-18-15(9)17(22)20-16(21-18)14-8-7-13(23-14)11-3-5-12(19)6-4-11/h3-8,16,21H,1-2H3,(H,20,22) |
InChI-Schlüssel |
RZHCAXCWHYLSGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(O3)C4=CC=C(C=C4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)

![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)


![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)

![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)

![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)
